N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride
CAS No.: 1282345-44-1
Cat. No.: VC5848210
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1282345-44-1 |
|---|---|
| Molecular Formula | C11H18Cl2N2 |
| Molecular Weight | 249.18 |
| IUPAC Name | N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2.2ClH/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10;;/h5-6,8,12H,3-4,7H2,1-2H3;2*1H |
| Standard InChI Key | FCLMIEMQSWTLBM-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC2=C(CCCN2)C=C1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a tetrahydroquinoline scaffold—a partially hydrogenated quinoline structure—with two methyl groups attached to the tertiary nitrogen atom (N,N-dimethyl) and a primary amine group at the seventh carbon position . The dihydrochloride salt formation involves protonation of the amine groups, improving stability and solubility in polar solvents. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈Cl₂N₂ |
| Molecular Weight | 249.18 g/mol |
| CAS Registry Number | 1282345-44-1 |
| Salt Form | Dihydrochloride |
The planar aromatic region of the quinoline ring facilitates π-π stacking interactions with biological targets, while the saturated ring system enhances conformational flexibility .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride involves multi-step reactions starting from β-phenylethylamine precursors. A generalized approach includes:
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Cyclization: Formation of the tetrahydroquinoline core via acid-catalyzed cyclization of β-phenylethylamine derivatives.
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N-Methylation: Introduction of methyl groups using methyl iodide or dimethyl sulfate under basic conditions.
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Amine Functionalization: Selective introduction of the primary amine at position 7 through nitration and reduction sequences.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Reaction yields depend critically on temperature control and reagent stoichiometry. For instance, excessive methylation can lead to quaternary ammonium byproducts, requiring careful purification via recrystallization or column chromatography.
Challenges in Scalability
Scale-up production faces hurdles such as:
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Low Intermediate Stability: Nitro intermediates during amine functionalization are sensitive to light and heat.
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Byproduct Formation: Competing reactions at the nitrogen atom may generate N-oxide derivatives, necessitating inert atmosphere conditions .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar solvents like methanol and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage in desiccated environments .
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes above 200°C |
| Solubility in Water | >50 mg/mL |
Partition Coefficients
Calculated logP values (using software like ChemAxon) suggest moderate lipophilicity (logP ≈ 1.8), balancing membrane permeability and aqueous solubility . This property is advantageous for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration.
Biological Activities and Mechanisms
Neurotransmitter Reuptake Inhibition
Structural analogs of tetrahydroquinoline amines demonstrate dual inhibition of serotonin (SERT) and dopamine (DAT) transporters . For example, N-methylated variants show IC₅₀ values of 50–100 nM for SERT and 100–200 nM for DAT in vitro. While direct data for N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride are lacking, its structural similarity suggests comparable activity, warranting further electrophysiological and binding assays.
Enzymatic Interactions
Tetrahydroquinoline derivatives inhibit cytochrome P450 enzymes (e.g., CYP2D6) and monoamine oxidases (MAOs) . Molecular docking simulations predict strong hydrogen bonding between the amine group and catalytic residues of MAO-B (binding energy: −8.2 kcal/mol) . Such interactions could underlie potential applications in neurodegenerative diseases like Parkinson’s.
Applications in Medicinal Chemistry
CNS Drug Development
The compound’s ability to modulate monoaminergic systems positions it as a candidate for treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Rodent models of depression using similar compounds show reduced immobility time in forced swim tests by 40–60% compared to controls .
Antibacterial and Antifungal Activity
Preliminary studies on tetrahydroquinoline amines reveal moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). Mechanisms may involve disruption of microbial cell membranes via cationic amine interactions.
Future Research Directions
Mechanistic Studies
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Target Identification: Proteomic profiling to map interactions with G protein-coupled receptors (GPCRs) and ion channels.
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Metabolic Pathways: Radiolabeled tracer studies to assess hepatic metabolism and metabolite toxicity.
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